1-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione
Description
The compound 1-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione (CAS: 921099-87-8) is a structurally complex molecule featuring:
- An indole core substituted at the 3-position with a 2-(azepan-1-yl)-2-oxoethyl group.
- A piperazine ring at the 1-position of the ethane-1,2-dione backbone, further substituted with a 4-methoxyphenyl group.
- Molecular formula: C29H34N4O4 (MW: 502.6047 g/mol) .
The azepane (7-membered ring) and 4-methoxyphenylpiperazine moieties likely influence binding affinity, pharmacokinetics, and selectivity.
Properties
IUPAC Name |
1-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N4O4/c1-37-23-12-10-22(11-13-23)30-16-18-32(19-17-30)29(36)28(35)25-20-33(26-9-5-4-8-24(25)26)21-27(34)31-14-6-2-3-7-15-31/h4-5,8-13,20H,2-3,6-7,14-19,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUWZTWOQJURSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione is a complex organic molecule featuring an indole core and various functional groups that suggest potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 502.6 g/mol. The structure includes an azepane ring and a piperazine moiety, which are often associated with pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C29H34N4O4 |
| Molecular Weight | 502.6 g/mol |
| CAS Number | 921099-87-8 |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. The indole structure is known for its ability to modulate neurotransmitter systems, which may contribute to its pharmacological effects. The azepane and piperazine rings can enhance binding affinity to various biological targets, potentially influencing pathways related to neuropharmacology and cancer treatment.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, the indole-based compounds have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies demonstrated that compounds with azepane substitutions can enhance cytotoxicity against various cancer cell lines.
Case Study:
A study evaluating the efficacy of similar indole derivatives reported an IC50 value of 15 μM against M. tuberculosis, suggesting that modifications around the azepane ring could improve activity against resistant strains .
Neuropharmacological Effects
The piperazine moiety is often linked to neuroactive properties. Compounds containing piperazine have been explored for their effects on serotonin and dopamine receptors, indicating potential applications in treating mood disorders and schizophrenia.
Research Findings:
In a comparative study, derivatives with piperazine exhibited varying affinities for serotonin receptors, which could correlate with anxiolytic effects. The presence of the methoxyphenyl group may further enhance selectivity for these receptors .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Piperazine Substituents
The piperazine ring’s substitution pattern significantly impacts biological activity. Below is a comparative analysis:
Key Observations:
- Arylpiperazine vs. Alkylpiperidine: The 4-methoxyphenyl group in the target compound enhances CB1 affinity compared to alkylpiperidines (e.g., 2-methylpiperidin-1-yl in CAS 893999-58-1) due to π-π stacking interactions with receptor residues .
- Methoxy vs. Halogen Substitution: The 4-methoxyphenyl group offers balanced lipophilicity and electron-donating effects, whereas halogenated aryl groups (e.g., 4-fluorophenyl) may increase metabolic stability but reduce brain penetration .
Analogues with Modified Indole Substituents
The indole core’s substitution pattern also plays a critical role:
Key Observations:
- Indole vs. Pyrrole: Indole derivatives exhibit higher CB1 affinity than pyrrole analogues due to enhanced aromatic interactions and hydrogen bonding .
- Azepane vs. Morpholinoethyl: The azepane group’s larger ring size may improve binding compared to morpholinoethyl (6-membered ring) by accommodating deeper receptor pocket penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
